molecular formula C19H18ClN3O2S B2521617 4-chloro-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897479-66-2

4-chloro-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2521617
CAS No.: 897479-66-2
M. Wt: 387.88
InChI Key: QTQXXMQEMJQVPZ-UHFFFAOYSA-N
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Description

4-Chloro-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a synthetic small molecule featuring a benzothiazole core linked to a p-methoxybenzoyl-piperazine group. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for conferring diverse and potent biological activities . This specific compound is of significant interest in anticancer research, as structurally similar 2-(piperazin-1-yl)-1,3-benzothiazole derivatives have demonstrated substantial antiproliferative efficacy against a broad panel of human cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, and breast cancer models . The mechanism of action for such compounds is multifaceted; some function as potent inhibitors of tumor-associated carbonic anhydrases , a key therapeutic target for managing hypoxic tumors, while other benzothiazole derivatives are known to induce apoptosis by activating procaspase-3 . The presence of the 4-chloro substituent on the benzothiazole ring and the 4-methoxybenzoyl group on the piperazine nitrogen are critical structural features that can be optimized to modulate the compound's physicochemical properties, target affinity, and overall pharmacological profile. This makes it a valuable chemical tool for lead optimization and structure-activity relationship (SAR) studies in oncology drug discovery. Researchers can utilize this compound to explore new pathways in the development of targeted cancer therapies. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. Proper safety protocols and handling procedures for laboratory chemicals must be observed.

Properties

IUPAC Name

[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c1-25-14-7-5-13(6-8-14)18(24)22-9-11-23(12-10-22)19-21-17-15(20)3-2-4-16(17)26-19/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQXXMQEMJQVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method involves the reaction of 4-chloro-2-aminobenzothiazole with 4-(4-methoxybenzoyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazoles.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound’s structure is defined by two key regions: the benzothiazole ring and the piperazine-linked acyl group. Variations in these regions significantly alter pharmacological profiles (Table 1).

Table 1: Structural Comparison of Selected Benzothiazole-Piperazine Derivatives

Compound Name Substituent on Piperazine Benzothiazole Substituents Molecular Formula Molecular Weight XLogP3 Reference ID
Target Compound 4-Methoxybenzoyl 4-Chloro C19H17ClN3O2S 386.9 ~4.5* -
4-Chloro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole Furan-2-carbonyl 4-Chloro C16H14ClN3O2S 347.8 4.9
2-{4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole 3-(Trifluoromethyl)benzoyl Unsubstituted C19H15F3N3OS 390.4 N/A
7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole Piperazine (unsubstituted) 7-Chloro, 4-methoxy C12H14ClN3OS 283.8 N/A
2-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]-1,3-benzothiazole 2-Chloro-6-fluorobenzyl Unsubstituted C18H17ClFN3S 361.9 4.9

*Estimated based on similar compounds.

Key Observations :

  • Acyl vs.
  • Trifluoromethyl Effect : The trifluoromethylbenzoyl derivative exhibits increased lipophilicity and metabolic resistance due to the CF3 group, which may improve blood-brain barrier penetration.
  • Positional Effects : The 7-chloro-4-methoxy substitution on benzothiazole alters steric hindrance and electronic distribution compared to the target’s 4-chloro substitution.

Pharmacological Activities

  • Antitumor Activity : Compounds like 2-(4-benzothiazol-2-yl-piperazin-1-yl) derivatives showed antiproliferative effects in vitro, with IC50 values in the micromolar range . The 4-methoxybenzoyl group may enhance DNA intercalation or kinase inhibition.
  • Anti-HIV Potential: Benzothiazole-piperazine hybrids exhibited inhibitory activity against HIV-1 and HIV-2, with EC50 values <10 µM . The chloro substituent’s electron-withdrawing nature may improve viral protease binding.
  • Anticonvulsant Activity : Piperazine-linked quinazolines demonstrated efficacy in seizure models, suggesting the piperazine moiety’s role in CNS targeting .

Physicochemical Properties

Table 2: Physicochemical Comparison

Property Target Compound Furan-2-carbonyl Derivative Trifluoromethylbenzoyl Derivative
Molecular Weight 386.9 347.8 390.4
XLogP3 ~4.5 4.9 ~5.2*
Topological Polar Surface Area (TPSA) ~70 Ų 47.6 Ų ~60 Ų
Hydrogen Bond Acceptors 5 5 5

*Estimated based on structural analogs.

Key Insights :

  • The target compound’s higher TPSA (due to methoxy and carbonyl groups) may improve solubility compared to the furan derivative .

Biological Activity

4-chloro-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, focusing on its mechanisms, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C18H21ClN4O3
  • Molecular Weight : 376.8373 g/mol
  • Chemical Structure : The compound features a benzothiazole core substituted with a piperazine moiety and a methoxybenzoyl group.

Research indicates that benzothiazole derivatives often exert their biological effects through multiple mechanisms, including:

  • Inhibition of DNA synthesis : Many benzothiazole derivatives interfere with DNA replication and repair mechanisms.
  • Induction of apoptosis : These compounds can trigger programmed cell death in cancer cells.
  • Targeting specific kinases : Some derivatives inhibit kinases involved in cancer cell proliferation.

Anticancer Activity

Several studies have evaluated the anticancer efficacy of this compound against various cancer cell lines. The results are summarized in the table below:

Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast cancer)0.24
A549 (Lung adenocarcinoma)0.31
HT-29 (Colorectal cancer)0.92
DU-145 (Prostate cancer)8 ± 2
HepG2 (Liver cancer)9 ± 2

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the benzothiazole scaffold significantly influence biological activity:

  • Substituents on the benzothiazole ring : Variations in halogen or alkyl groups can enhance or reduce anticancer activity.
  • Piperazine modifications : The nature of substituents on the piperazine ring affects binding affinity to target proteins.

Case Studies

  • Benzothiazole Derivatives as Anticancer Agents : A review highlighted that various benzothiazole derivatives exhibit potent anticancer activities across multiple cell lines, with some compounds showing comparable efficacy to established chemotherapeutics like 5-fluorouracil .
  • Synthesis and Evaluation of New Derivatives : A study synthesized several new benzothiazole acylhydrazones and evaluated their cytotoxicity using MTT assays against different cancer cell lines, confirming their potential as effective anticancer agents .

Q & A

Q. Critical Conditions :

  • Temperature : Elevated temperatures (80–100°C) for cyclization steps.
  • Solvents : Polar aprotic solvents (DMF, DCM) enhance solubility and reaction efficiency.
  • Catalysts : Use of bases (e.g., K₂CO₃) to deprotonate intermediates .

Methodological Tip : Optimize stoichiometry of the piperazine coupling step to minimize by-products.

What advanced spectroscopic and computational techniques are recommended for structural characterization?

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the benzothiazole and piperazine rings. Methoxy protons (~δ 3.8 ppm) and aromatic protons (~δ 7.0–8.0 ppm) are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₂₁H₂₁ClN₄O₂S: calc. 428.10 g/mol).
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as seen in similar piperazine-benzothiazole derivatives .
  • DFT Calculations : Predict electronic properties and reactive sites for further functionalization .

How should researchers design initial biological screening assays for this compound?

Basic Research Question

  • Anticancer Screening : Use MTT assays against cancer cell lines (e.g., MCF7, HCT116) with IC₅₀ calculations. Compare to structurally related benzothiazoles (Table 1) .
  • Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity Controls : Include normal cell lines (e.g., HEK293) to assess selectivity .

Q. Table 1: Comparative Biological Activity of Benzothiazole Derivatives

CompoundTarget Activity (IC₅₀, μM)Selectivity Index (Cancer/Normal)Reference
Parent Compound12.3 (MCF7)3.5
4-Chloro-2-(4-fluorophenyl)8.7 (HCT116)4.2

How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Advanced Research Question

  • Key Modifications :
    • Benzothiazole Core : Electron-withdrawing groups (e.g., Cl at position 4) enhance anticancer activity by stabilizing π-π stacking with DNA .
    • Piperazine Linker : Substitution with bulkier groups (e.g., naphthalene) improves pharmacokinetic properties but may reduce solubility .
    • Methoxybenzoyl Group : Para-methoxy enhances metabolic stability compared to ortho/meta substituents .

Q. Methodological Approach :

Synthesize analogs with systematic substitutions (e.g., -F, -NO₂, -CF₃).

Evaluate changes in logP (lipophilicity) and binding affinity via molecular docking (e.g., EGFR kinase domain) .

What strategies are effective in elucidating the mechanism of action against biological targets?

Advanced Research Question

  • Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR2) using ADP-Glo™ assays. Similar benzothiazoles inhibit ATP-binding pockets .
  • Apoptosis Pathways : Measure caspase-3/7 activation via fluorometric assays. Compare to controls like staurosporine .
  • Reactive Oxygen Species (ROS) : Use DCFH-DA probes to assess oxidative stress induction in cancer cells .

Data Interpretation : Cross-validate results with siRNA knockdown of suspected targets (e.g., Bcl-2) to confirm dependency .

How should researchers address contradictions in reported biological activity data?

Advanced Research Question
Case Example : Anti-HIV activity (Table 1 in ) vs. lack of efficacy in other studies.

  • Hypothesis : Divergent results may stem from assay conditions (e.g., viral strain differences) or compound stability.
  • Resolution Steps :
    • Re-test under standardized protocols (e.g., NIH AIDS Reagent Program guidelines).
    • Assess metabolic stability in liver microsomes to rule out rapid degradation .
    • Use isogenic cell lines to control for genetic variability .

Q. Table 2: Confounding Factors in Biological Assays

FactorImpact on DataMitigation Strategy
Compound Purity<95% purity alters IC₅₀HPLC-UV/MS validation
Cell Line VariabilityGenetic drift affects responseUse low-passage cells

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